丁腈,4-氟-

描述

Butyronitrile, also known as butanenitrile or propyl cyanide, is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .

Synthesis Analysis

Butyronitrile is prepared industrially by the ammoxidation of n-butanol: C3H7CH2OH + NH3 + O2 → C3H7CN + 3 H2O . It is mainly used as a precursor to the poultry drug amprolium .Molecular Structure Analysis

The molecular weight of Butyronitrile is 69.1051 . The IUPAC Standard InChI is InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3 .Chemical Reactions Analysis

Butyronitrile can react vigorously with oxidizing reagents. When heated to decomposition, it emits highly toxic fumes of cyanides and oxides of nitrogen . Nitriles may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .Physical And Chemical Properties Analysis

Butyronitrile is a colorless liquid with a sharp and suffocating odor . It has a density of 794 mg/mL, a melting point of -111.90 °C, and a boiling point of 117.6 °C . It is slightly soluble in water, soluble in benzene, and miscible in alcohol, ether, and dimethylformamide .科学研究应用

Fast Charging of Lithium-Ion Batteries

Butyronitrile-based electrolytes have been used for fast charging of lithium-ion batteries . After determining the optimum composition of the butyronitrile: ethylene carbonate: fluoroethylene carbonate (BN:EC:FEC) solvent/co-solvent/additive mixture, the resulting electrolyte formulation was evaluated in terms of ionic conductivity and the electrochemical stability window, as well as galvanostatic cycling performance in NMC/graphite cells . This cell chemistry results in remarkable fast charging, required, for instance, for automotive applications .

Long-Term Cycling Behavior

The BN-based electrolyte on the graphite surface has shown good long-term cycling behavior lasting for 1000 charge/discharge cycles . This is a significant advantage for applications where longevity and reliability are critical.

Improved Ionic Conductivity

Compared to the benchmark counterpart, the BN-based electrolyte has improved ionic conductivity . This is an important factor in the efficiency of energy storage and transfer in devices such as batteries.

Synthesis of Fluorinated Polymers

Butyronitrile, 4-fluoro- can be used in the synthesis of fluorinated polymers . Copolymerization of fluorinated olefins with non-fluorinated monomers effectively addresses synthesis challenges, yielding main-chain fluoro-containing polymers with specific functional groups .

Development of New Materials

Recent studies have revealed that free radical (co)polymerization of fluorinated (meth)acrylate monomers leads to new fluorinated polymers with enhanced solubility, processability, and structural diversity . These new materials have potential applications in various fields.

6. Applications in Flexible and Wearable Electronics Fluorinated polymers, which can be synthesized using Butyronitrile, 4-fluoro-, hold significant promise to uncover more potential applications in the era of flexible and wearable electronics . With their customized structures and excellent properties, these materials could revolutionize the electronics industry.

安全和危害

作用机制

Target of Action

Butyronitrile, 4-fluoro- is a type of fluorinated heterocycle . Fluorinated heterocycles are main components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . The primary targets of these compounds are often cancerous or infectious cells .

Mode of Action

It is known that fluorinated heterocycles can interact with their targets in various ways, often depending on the specific structure of the compound and the presence of electron-donating or electron-withdrawing substituents .

Biochemical Pathways

It has been reported that fluorinated heterocycles can affect both in vivo and in vitro anticancer and antimicrobial activities . The specific pathways and downstream effects would depend on the specific targets of the compound.

Result of Action

The result of the action of Butyronitrile, 4-fluoro- can vary depending on the specific targets and mode of action. In some cases, fluorinated heterocycles have been found to have activities that are almost equal to or exceed the potency of reference drugs . They often show a promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

属性

IUPAC Name |

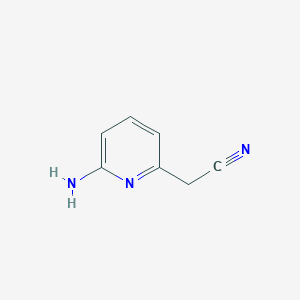

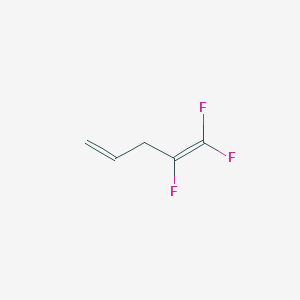

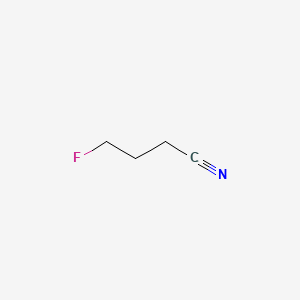

4-fluorobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN/c5-3-1-2-4-6/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJJJRAPZCRYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193680 | |

| Record name | Butyronitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobutanenitrile | |

CAS RN |

407-83-0 | |

| Record name | Butyronitrile, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyronitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。